Dibutyl dicarbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

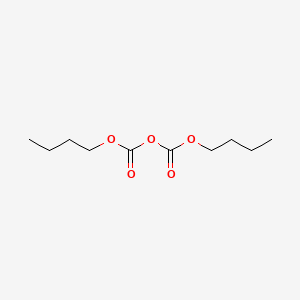

Dibutyl dicarbonate is a useful research compound. Its molecular formula is C10H18O5 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Organic Synthesis

-

Protecting Group in Organic Chemistry

Dibutyl dicarbonate serves as a protecting group for amines in organic synthesis. Its ability to form stable carbamate derivatives allows for selective reactions without interfering with other functional groups. For example, the use of this compound to protect amino acids during peptide synthesis has been well-documented . -

Synthesis of Complex Molecules

It has been utilized in the synthesis of various complex organic molecules. One notable application is the formation of 6-acetyl-1,2,3,4-tetrahydropyridine, an important compound contributing to bread aroma . This process involves the reaction of this compound with 2-piperidone under specific conditions to yield the desired product.

Applications in Polymer Science

-

Polymer Blowing Agent

This compound decomposes upon heating to release gaseous products, making it suitable as a blowing agent in polymer production. This application is particularly relevant in the manufacture of foamed materials . -

Synthesis of Polycarbonates

The compound can be used as a precursor for synthesizing polycarbonates via transesterification reactions. Research indicates that this compound can react with phenols to form butyl phenyl carbonate, which is a valuable intermediate for polycarbonate production .

Case Study 1: CO2 Utilization

A study investigated the insertion of carbon dioxide into titanium(IV) butoxide to produce dibutyl carbonate as a byproduct. The results indicated that this method could be an innovative approach to utilizing carbon dioxide as a raw material in organic synthesis . The characterization involved infrared and nuclear magnetic resonance spectroscopy, demonstrating the potential for environmentally friendly processes.

Case Study 2: Enhanced Reaction Conditions

Research focused on optimizing reaction conditions for synthesizing this compound revealed that using triethylsilane as a carbocation scavenger improved yields and selectivity during deprotection reactions involving this compound . This advancement highlights the compound's role in enhancing reaction efficiency in complex organic syntheses.

Summary Table of Applications

特性

CAS番号 |

4525-32-0 |

|---|---|

分子式 |

C10H18O5 |

分子量 |

218.25 g/mol |

IUPAC名 |

butoxycarbonyl butyl carbonate |

InChI |

InChI=1S/C10H18O5/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2/h3-8H2,1-2H3 |

InChIキー |

YAGCIXJCAUGCGI-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)OC(=O)OCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。